N-(2-Acetylphenyl)acetamide

Descripción

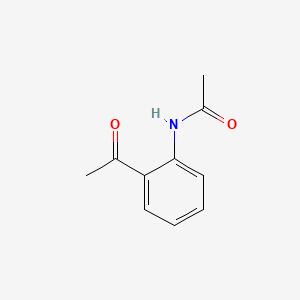

N-(2-Acetylphenyl)acetamide is an organic compound with the molecular formula C10H11NO2 It is a derivative of acetanilide, where the acetyl group is attached to the nitrogen atom of the aniline ring

Propiedades

IUPAC Name |

N-(2-acetylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)9-5-3-4-6-10(9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZGCNKBKQQPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200369 | |

| Record name | Acetanilide, 2'-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-26-4 | |

| Record name | N-(2-Acetylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Acetamidoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5234-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2'-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETAMIDOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1K8P8A71N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2-Acetylphenyl)acetamide can be synthesized through the acylation of 2-aminoacetophenone with acetic anhydride. The reaction typically involves heating 2-aminoacetophenone with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Acetylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinolines or other aromatic compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinolines and other aromatic compounds.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(2-Acetylphenyl)acetamide has been studied for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

- Cancer Research : There is emerging evidence that this compound derivatives may possess anticancer properties. Studies have reported that certain analogs can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Material Science Applications

This compound is also relevant in material science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's stability and performance .

- Nanomaterials : Recent studies have explored the use of this compound in the fabrication of nanostructured materials. Its ability to interact with metal ions allows for the development of nanocomposites with improved electrical and optical properties .

Environmental Applications

In environmental chemistry, this compound is being studied for its role in bioremediation:

- Microbial Degradation : Research has shown that certain microorganisms can utilize this compound as a carbon source, leading to its degradation and detoxification in contaminated environments . This property makes it a subject of interest for developing bioremediation strategies.

- Phytotoxicity Studies : The compound's effects on plant growth have been evaluated to understand its ecological impact. Studies indicate varying degrees of phytotoxicity depending on concentration and exposure duration, which is crucial for assessing environmental safety .

Case Studies

- Antimicrobial Activity Evaluation : A study conducted on various derivatives of this compound demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the acetophenone moiety significantly influenced activity levels .

- Polymer Development : Researchers synthesized a series of copolymers incorporating this compound, which exhibited improved thermal stability compared to traditional polymers. This advancement suggests potential applications in high-performance materials .

- Bioremediation Research : A case study involving soil bacteria showed that Pseudomonas laurentiana could effectively degrade this compound under aerobic conditions, leading to reduced toxicity levels in contaminated sites .

Mecanismo De Acción

The mechanism of action of N-(2-Acetylphenyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

- N-(2-Methylphenyl)acetamide

- N-(2-Ethylphenyl)acetamide

- N-(2-Methoxyphenyl)acetamide

Comparison: N-(2-Acetylphenyl)acetamide is unique due to the presence of the acetyl group at the ortho position, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications .

Actividad Biológica

N-(2-Acetylphenyl)acetamide, also known as 2-acetyl-N-phenylacetamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through the acetylation of 2-aminoacetophenone using acetic anhydride. The molecular formula for this compound is C10H11NO2. Its structure features an acetyl group attached to the nitrogen atom of the amide, which plays a crucial role in its biological activity .

Antinociceptive Activity

Research has shown that derivatives of acetamides, including this compound, exhibit significant antinociceptive effects. A study involving various acetamidochalcone derivatives demonstrated that these compounds were more effective than standard analgesics like acetaminophen in alleviating pain in animal models. The most potent derivative was found to inhibit inflammatory pain significantly, suggesting that the structural modifications in acetamides can enhance their analgesic properties .

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial activity against various bacterial strains. In vitro studies indicated that these compounds possess moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Similar compounds have been noted for their ability to inhibit cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, thereby enhancing cognitive function .

- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .

Case Studies and Research Findings

- Antinociceptive Studies : In a comparative study, this compound derivatives showed a dose-dependent reduction in pain responses in animal models, outperforming traditional analgesics in certain tests .

- Antimicrobial Testing : A series of experiments demonstrated that this compound derivatives had minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various pathogens, indicating potential as a therapeutic agent for infections .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the phenyl ring significantly influence both antinociceptive and antimicrobial activities. For instance, substituents on the aromatic ring could enhance binding affinity to target enzymes or receptors involved in pain pathways .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Acetylphenyl)acetamide, and how is purity ensured during synthesis?

- Methodology : A typical synthesis involves condensation of 2-chloroacetamide with a substituted phenol derivative (e.g., salicylaldehyde) in the presence of a weak base like K₂CO₃ and acetonitrile as a solvent. Reaction progress is monitored via TLC, followed by filtration to remove residual base and solvent evaporation under reduced pressure . Purification techniques include recrystallization or column chromatography to isolate the product. Purity validation is performed using NMR, FTIR, and HPLC to confirm structural integrity and absence of side products .

Q. How can spectroscopic methods (e.g., NMR, FTIR) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Peaks corresponding to the acetyl group (δ ~2.1 ppm for CH₃ and ~168 ppm for carbonyl) and aromatic protons (δ ~6.8–7.5 ppm) confirm substitution patterns .

- FTIR : Stretching vibrations at ~1650–1700 cm⁻¹ (amide C=O) and ~3200–3400 cm⁻¹ (N-H) validate functional groups .

- Single-crystal XRD : Resolves bond lengths/angles and crystallographic packing, critical for confirming stereochemistry .

Q. What thermodynamic properties (e.g., boiling point, enthalpy of fusion) are critical for characterizing this compound?

- Methodology : Data from NIST Standard Reference Databases (e.g., ΔfusH, Tboil) provide benchmarks for experimental validation. Differential Scanning Calorimetry (DSC) measures melting points and enthalpy changes, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?

- Methodology : Single-crystal XRD reveals intermolecular interactions (e.g., hydrogen bonds between amide groups or π-π stacking of aromatic rings). For example, centrosymmetric C–H⋯O interactions in related acetamides stabilize the lattice, affecting dissolution rates and mechanochemical reactivity . Computational modeling (e.g., DFT) can predict how packing affects proton transfer or photostability .

Q. What strategies resolve contradictions in bioactivity data between in silico predictions and in vitro assays for this compound derivatives?

- Methodology :

- In silico : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors.

- In vitro validation : Discrepancies arise from solubility, metabolic stability, or assay conditions. Use orthogonal assays (e.g., SPR for binding kinetics, cell-based proliferation assays like MTT) to cross-validate . Adjust computational parameters (e.g., solvation models) to better mimic experimental conditions.

Q. How do substituents on the phenyl ring (e.g., nitro, hydroxyl) modulate the pharmacokinetic properties of this compound analogs?

- Methodology :

- LogP determination : Measure partition coefficients via shake-flask or HPLC to assess lipophilicity.

- Metabolic stability : Incubate derivatives with liver microsomes and quantify metabolites via LC-MS. Electron-withdrawing groups (e.g., nitro) may reduce metabolic clearance compared to hydroxyl groups .

- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they mitigated?

- Methodology : LC-MS/MS or GC-MS identifies impurities (e.g., unreacted precursors, oxidation byproducts). For example, residual salicylaldehyde in the product is quantified using a validated HPLC method with a detection limit of <0.1%. Method optimization includes column selection (C18 for polar impurities) and gradient elution .

Q. How can computational chemistry guide the design of this compound-based inhibitors for disease targets?

- Methodology :

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic residues).

- QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity.

- MD simulations : Assess binding mode stability over time, highlighting residues critical for affinity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation of fine powders. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Store at room temperature in airtight containers, away from oxidizers. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.